[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
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Overview
Description
Amcinonide is a topical glucocorticoid used to treat itching, redness, and swelling associated with several dermatologic conditions such as atopic dermatitis and allergic contact dermatitis . It is a multi-functional small molecule corticosteroid approved by the FDA and is available in various forms, including ointments, lotions, and creams .
Preparation Methods
Amcinonide is synthesized through the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione with acetic anhydride . The reaction involves 11.1 grams of the former and 5.5 milliliters of the latter to produce 7.0 grams of pure amcinonide . Industrial production methods often involve high-performance liquid chromatography for the quantitative determination of amcinonide in pharmaceutical preparations .
Chemical Reactions Analysis
Amcinonide undergoes various chemical reactions, including:
Oxidation: Amcinonide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in amcinonide.
Substitution: Substitution reactions can occur at various positions on the amcinonide molecule.
Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Amcinonide has a wide range of scientific research applications:
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in dermatology for treating inflammatory skin conditions.
Mechanism of Action
The mechanism by which amcinonide exerts its effects involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in reduced inflammation, redness, and swelling .
Comparison with Similar Compounds
Amcinonide is compared with other similar corticosteroids such as betamethasone valerate, hydrocortisone-17-butyrate, and flucinonide . It is unique due to its high bioactivity and effectiveness in treating dermatologic conditions . Similar compounds include:
- Betamethasone valerate
- Hydrocortisone-17-butyrate
- Flucinonide
Amcinonide stands out for its potent anti-inflammatory properties and its ability to maintain skin moisture when used in ointment form .
Properties
Molecular Formula |
C28H35FO7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19?,20?,21?,23?,24-,25-,27-,28+/m0/s1 |
InChI Key |
ILKJAFIWWBXGDU-ASCLJBFVSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12C(CC3[C@@]1(CC([C@]4(C3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Origin of Product |
United States |
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